5,5-Dimethyl-1-phenylpyrazolidin-3-one
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Overview
Description
5,5-Dimethyl-1-phenylpyrazolidin-3-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-phenylpyrazolidin-3-one typically involves the reaction of phenylhydrazine with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolidinone ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.
Reduction: Reduction reactions can convert it to hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of pyrazolidinediones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-1-phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenylpyrazolidin-3-one
- 4,4-Dimethyl-1-phenylpyrazolidin-3-one
- 5-Phenylpyrazolidin-3-one
Uniqueness
5,5-Dimethyl-1-phenylpyrazolidin-3-one is unique due to its specific substitution pattern, which influences its reactivity and properties
Properties
CAS No. |
6112-48-7 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5,5-dimethyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-10(14)12-13(11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChI Key |
TWAVNLQGWZQKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NN1C2=CC=CC=C2)C |
Origin of Product |
United States |
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